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Systemic Acquired Resistance (SAR) represents a potent, broad-spectrum, and long-lasting

form of inducible immunity in plants. Following a localized pathogen infection, a mobile signal is

generated and translocated throughout the plant, priming distal tissues for a more rapid and

robust defense response upon subsequent attack. For decades, the identity of this mobile

signal has been a subject of intense research and debate. This guide provides a comparative

analysis of the leading candidates, Salicylic Acid (SA) and its volatile derivative, Methyl

Salicylate (MeSA), objectively evaluating the experimental evidence that defines their roles in

the SAR signaling cascade.

The Central Debate: Identifying the Mobile SAR
Signal
The establishment of SAR is unequivocally dependent on the accumulation of the phenolic

phytohormone Salicylic Acid (SA) in systemic, uninfected tissues.[1] This accumulation triggers

the expression of a battery of Pathogenesis-Related (PR) genes, which are hallmarks of the

SAR state.[2] The core controversy lies in whether SA itself travels from the infected leaf to

systemic tissues or if another molecule serves this long-distance signaling role.

Hypothesis 1: Salicylic Acid (SA) as the Mobile Signal Initial studies supported SA as the

mobile signal, as it was found to accumulate in the phloem sap of pathogen-infected cucumber

and tobacco plants.[3] However, seminal grafting experiments provided strong evidence to the

contrary. When a wild-type scion (upper part) was grafted onto a transgenic rootstock (lower

part) incapable of accumulating SA (expressing the bacterial NahG gene), the rootstock could
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still generate a signal that induced SAR in the wild-type scion.[3][4] This demonstrated that

while SA is required in the systemic tissue to receive the signal and mount a defense, it is not

the signal that travels from the site of primary infection.

Hypothesis 2: Methyl Salicylate (MeSA) as the Mobile Signal This led to the hypothesis that a

derivative of SA, Methyl Salicylate (MeSA), acts as the primary mobile signal. MeSA is

synthesized from SA in infected tissues, is less polar, and can be transported through the

phloem. According to this model, MeSA travels to distal leaves where it is converted back into

biologically active SA to initiate the defense cascade.

Evidence for this model comes from several lines of investigation:

Enzymatic Conversion: The conversion of SA to MeSA is catalyzed by an SA

methyltransferase (SAMT), and the reverse reaction is catalyzed by a MeSA esterase,

identified as SA-Binding Protein 2 (SABP2).

Grafting Experiments: Grafting studies in tobacco showed that SABP2 is required in the

systemic (signal-perceiving) tissue but not the primary infected (signal-generating) tissue.

Furthermore, silencing the SAMT gene in the infected leaves blocked SAR, confirming the

importance of MeSA synthesis for long-distance signaling.

Phloem Analysis: MeSA levels were shown to increase in the phloem exudates of tobacco

leaves infected with Tobacco Mosaic Virus (TMV).

Contradictory Evidence and Alternative Signals The role of MeSA as the universal mobile signal

is not without challenge. In Arabidopsis thaliana, mutants unable to produce MeSA were still

capable of mounting a full SAR response, suggesting MeSA is dispensable for SAR in this

species. This has led to the identification of other potential mobile signals that may act in

parallel or in concert with the SA pathway. These include:

Azelaic Acid (AzA): A nine-carbon dicarboxylic acid that primes plants for enhanced SA

accumulation.

Glycerol-3-phosphate (G3P): A factor dependent on the lipid-transfer protein DIR1, which is

essential for long-distance signaling.
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Pipecolic Acid (Pip) and N-hydroxypipecolic acid (NHP): Lysine catabolites that act as critical

amplifiers of SAR signaling, working together with SA to establish robust immunity.

It is now believed that SAR is activated through a complex network of parallel pathways rather

than a single mobile signal.

Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies investigating the roles of SA

and MeSA in SAR.

Table 1: Metabolite Levels in Local vs. Systemic Tissues Following Pathogen Infection

Plant
Species

Pathogen Tissue
Time
Post-
Infection

SA Levels
(µg/g FW)

MeSA
Levels
(ng/g FW)

Citation

Tobacco

(Nicotiana

tabacum)

TMV
Infected

(Local)
7 days ~6.0 ~350

Tobacco

(Nicotiana

tabacum)

TMV Systemic 7 days ~0.8 ~40

Arabidopsi

s thaliana

Pseudomo

nas

syringae

Infected

(Local)
48 hours ~5-15 ~2-5

Arabidopsi

s thaliana

Pseudomo

nas

syringae

Systemic 48 hours ~0.5-2.0

< 1 (often

undetectab

le)

Tomato

(Solanum

lycopersicu

m)

Manduca

sexta

Herbivore-

damaged
24 hours Induced

~8000 (in

OE lines)

Table 2: Phenotypes of Key Genotypes in SAR Signaling
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Genotype
Key
Gene/Protein

Effect on
SA/MeSA
Levels

SAR
Phenotype

Citation

NahG

(transgenic)

Salicylate

hydroxylase

SA and its

derivatives are

degraded.

Blocked

sid2 (ics1)
Isochorismate

Synthase 1

Pathogen-

induced SA

synthesis is

blocked.

Blocked

SABP2-silenced

SA-Binding

Protein 2 (MeSA

esterase)

MeSA cannot be

converted to SA

in systemic

tissues.

Blocked

SAMT-silenced

SA

Methyltransferas

e

SA cannot be

converted to

MeSA in local

tissues.

Blocked (in

tobacco)

bsmt1 mutant

SA

Methyltransferas

e

Induced MeSA

production is

eliminated.

Unaffected (in

Arabidopsis)

dir1

Defective in

Induced

Resistance 1

Fails to

accumulate SA in

systemic tissue.

Blocked

Experimental Protocols
Detailed methodologies are crucial for the reproducible study of SAR. Below are protocols for

key experiments.

1. SAR Induction and Pathogen Growth Assay in Arabidopsis

This protocol is used to determine if a primary infection can induce resistance in systemic

leaves against a secondary challenge.
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Plant Growth: Grow Arabidopsis thaliana plants in individual pots under a 12-hour light/12-

hour dark cycle at ~22°C for 4-5 weeks.

Primary Inoculation (Day 0): Prepare a suspension of a SAR-inducing pathogen (e.g.,

Pseudomonas syringae pv. maculicola expressing an avirulence gene, like avrRpm1) at an

OD₆₀₀ of 0.005 in 10 mM MgCl₂. Using a needleless syringe, infiltrate the bacterial

suspension into the abaxial side of three lower leaves. For mock controls, infiltrate with 10

mM MgCl₂.

Secondary "Challenge" Inoculation (Day 2): Prepare a suspension of a virulent strain of the

same pathogen (e.g., P. syringae pv. maculicola) at an OD₆₀₀ of 0.001. Infiltrate this

suspension into three upper, systemic leaves that were not previously inoculated.

Quantify Bacterial Growth (Day 5): Harvest leaf discs of a known area from the challenged

leaves. Homogenize the discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on

appropriate antibiotic-containing agar plates. Incubate for 2 days at 28°C and count the

colony-forming units (CFU) to determine the bacterial titer per cm² of leaf tissue. A

statistically significant reduction in CFU in plants that received the primary inoculation

compared to mock controls indicates the induction of SAR.

2. Grafting Experiments to Identify the Mobile Signal

Grafting allows for the creation of chimeric plants to test where a gene product is required for

signaling (i.e., in the signal-producing rootstock or the signal-receiving scion).

Plant Preparation: Grow rootstock and scion genotypes for 7-10 days on sterile agar plates.

Grafting Procedure: Under a dissecting microscope, make a transverse cut through the

hypocotyl of the rootstock and scion seedlings with a sterile scalpel.

Junction: Carefully place the scion onto the rootstock. A small silicone sleeve can be used to

hold the junction together.

Recovery: Transfer the grafted plants to a new agar plate and grow under high humidity for

7-10 days to allow the vascular tissues to connect.
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Verification and Experimentation: Once the graft is established, transfer the plant to soil. The

SAR induction assay described above can then be performed, with the primary inoculation

on the rootstock leaves and the challenge inoculation on the scion leaves.

3. Metabolite Quantification by GC-MS

Accurate quantification of SA and MeSA is essential for confirming their roles in signaling.

Sample Collection: Harvest leaf tissue (~20-50 mg), immediately flash-freeze in liquid

nitrogen, and store at -80°C.

Extraction: Homogenize the frozen tissue. Extract metabolites using a solvent system such

as aqueous 1-propanol mixed with dichloromethane. Internal standards (e.g., deuterated SA)

should be added for accurate quantification.

Derivatization: For GC-MS analysis, carboxylic acids like SA must be derivatized. This is

often achieved by methylation using trimethylsilyldiazomethane to convert them into volatile

esters.

Analysis: Separate and quantify the derivatized analytes using Gas Chromatography-Mass

Spectrometry (GC-MS). The mass spectrometer detects specific parent ions, allowing for

highly sensitive and specific quantification.

Mandatory Visualization
Diagram 1: The MeSA-Mediated Long-Distance SAR Signal
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Caption: The MeSA model for long-distance SAR signaling in tobacco.

Diagram 2: Core SAR Signaling Pathway in the Systemic Leaf
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Caption: Downstream SA signaling cascade leading to SAR activation.

Diagram 3: Experimental Workflow for a SAR Assay
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Day 0: Primary Inoculation
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Caption: A typical timeline for inducing and quantifying SAR in plants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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